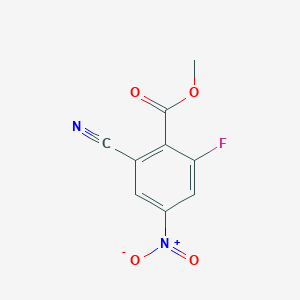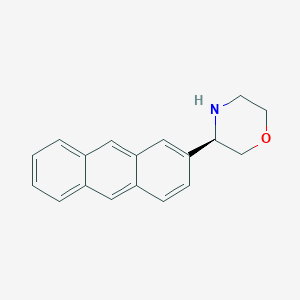
(3R)-3-(2-Anthryl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-3-(2-Anthryl)morpholine is a chemical compound characterized by the presence of an anthracene moiety attached to a morpholine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2-Anthryl)morpholine typically involves the reaction of 2-anthryl derivatives with morpholine under specific conditions. One common method involves the use of a silica-supported periodic acid catalyst to facilitate the reaction . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
(3R)-3-(2-Anthryl)morpholine undergoes various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the anthracene moiety to dihydroanthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene ring, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives, depending on the reagents used.
科学的研究の応用
(3R)-3-(2-Anthryl)morpholine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules, such as DNA and proteins.
作用機序
The mechanism of action of (3R)-3-(2-Anthryl)morpholine involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This mechanism is particularly relevant in its anticancer activity, where it induces apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Anthryl benzimidazole derivatives: These compounds also contain an anthracene moiety and exhibit similar DNA interaction and anticancer properties.
Phenanthroimidazole derivatives: These compounds are used as chemosensors and have similar photophysical properties.
Anthryl-substituted heterocycles: These compounds are used as acid-sensitive fluorescence probes and share similar structural features.
Uniqueness
(3R)-3-(2-Anthryl)morpholine is unique due to its specific combination of the anthracene moiety and the morpholine ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C18H17NO |
|---|---|
分子量 |
263.3 g/mol |
IUPAC名 |
(3R)-3-anthracen-2-ylmorpholine |
InChI |
InChI=1S/C18H17NO/c1-2-4-14-10-17-11-16(18-12-20-8-7-19-18)6-5-15(17)9-13(14)3-1/h1-6,9-11,18-19H,7-8,12H2/t18-/m0/s1 |
InChIキー |
BNYGUUWNFUJGMN-SFHVURJKSA-N |
異性体SMILES |
C1COC[C@H](N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
正規SMILES |
C1COCC(N1)C2=CC3=CC4=CC=CC=C4C=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


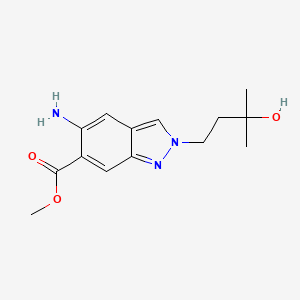
![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
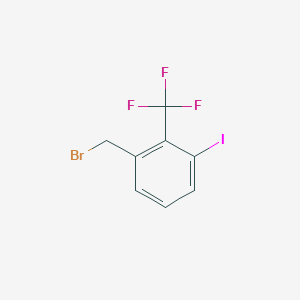
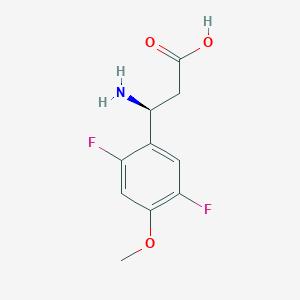
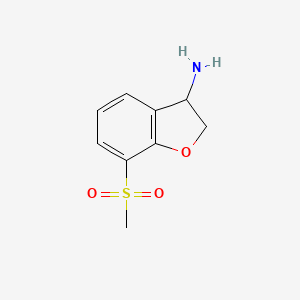

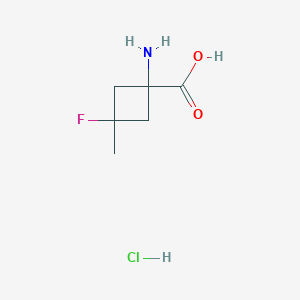
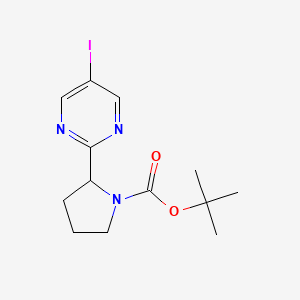
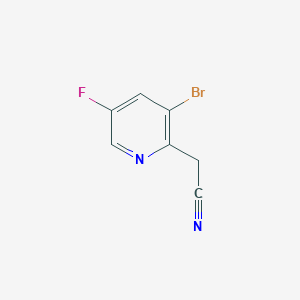
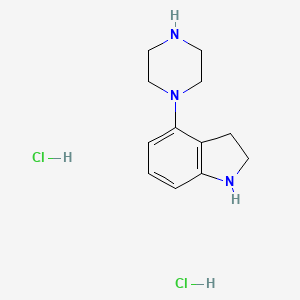

![7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13038985.png)

